molecular formula C10H21N3O2S B12119444 N-cyclohexylpiperazine-1-sulfonamide

N-cyclohexylpiperazine-1-sulfonamide

Cat. No.: B12119444
M. Wt: 247.36 g/mol
InChI Key: LECPEZVDBBUYLZ-UHFFFAOYSA-N
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Description

N-cyclohexylpiperazine-1-sulfonamide is a chemical compound with the molecular formula C10H21N3O2S. It is a derivative of piperazine and contains a sulfonamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-cyclohexylpiperazine-1-sulfonamide can be synthesized through the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, making it an efficient and environmentally friendly process . Another method involves the reaction of sulfonyl chlorides with amines, which can be performed under mild conditions using reagents such as N-chlorosuccinimide and tetrabutylammonium chloride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexylpiperazine-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents to ensure high yields and purity.

Major Products Formed

The major products formed from these reactions include sulfonyl chlorides, amine derivatives, and substituted sulfonamides. These products have various applications in chemical synthesis and pharmaceutical development.

Scientific Research Applications

Antimicrobial Properties

N-cyclohexylpiperazine-1-sulfonamide has demonstrated significant antimicrobial activity, particularly against Mycobacterium tuberculosis. Research indicates that it acts as an inhibitor of inosine-5′-monophosphate dehydrogenase (IMPDH), an enzyme crucial for nucleotide synthesis in tuberculosis pathogens. This inhibition mechanism suggests its potential as an anti-tubercular agent with minimal toxicity to mammalian cells .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been explored for its anti-inflammatory effects. Studies have shown that derivatives of piperazine can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

Potential Anticancer Activity

The compound's structural characteristics also position it as a candidate for anticancer research. Its ability to inhibit specific enzymes may contribute to the modulation of cancer cell growth and survival pathways, although further studies are needed to elucidate these effects.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with similar compounds is presented in the following table:

Compound NameStructural FeaturesBiological Activity
N,N-DicyclohexylsulfamideTwo cyclohexyl groupsAntimicrobial properties
1-(5-Isoquinolinesulfonyl)piperazineIsoquinoline moietyStrong inhibitor of IMPDH
4-(Cyclohexylsulfonyl)piperidinePiperidine ringAntidepressant effects
N-Cyclopentylpiperazine-1-sulfonamideCyclopentyl groupAntimicrobial activity

This table illustrates how this compound stands out due to its specific combination of structural features and targeted action against tuberculosis pathogens through enzyme inhibition.

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

  • A study highlighted its role as an IMPDH inhibitor, demonstrating effective inhibition against Mycobacterium tuberculosis with promising results in vitro.
  • Research into its anti-inflammatory properties suggested that modifications in its structure could enhance its efficacy in treating inflammatory diseases .
  • Investigations into its anticancer potential have indicated that further exploration could yield valuable insights into new therapeutic strategies targeting cancer cell metabolism.

Mechanism of Action

The mechanism of action of N-cyclohexylpiperazine-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexylpiperazine-1-sulfonamide is unique due to its specific structure, which combines the piperazine and sulfonamide functionalities. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

N-cyclohexylpiperazine-1-sulfonamide is a compound of significant interest in medicinal chemistry, particularly due to its biological activity against various pathogens and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships, and relevant case studies.

This compound belongs to a class of compounds known for their diverse biological activities. The structure features a piperazine ring substituted with a cyclohexyl group and a sulfonamide moiety, which is critical for its biological activity. The sulfonamide group is known to enhance the solubility and bioavailability of the compound, facilitating its interaction with biological targets.

Key Mechanisms

  • Inhibition of Inosine-5′-monophosphate Dehydrogenase (IMPDH) : Research indicates that this compound exhibits inhibitory activity against IMPDH, an essential enzyme in the purine biosynthesis pathway in Mycobacterium tuberculosis (Mtb) . This inhibition disrupts nucleotide synthesis, making it a promising candidate for anti-tubercular therapy.
  • Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, particularly against resistant strains of bacteria due to its ability to target specific metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its efficacy. Modifications to the piperazine ring and the isoquinoline substituents have been explored:

ModificationEffect on ActivityMIC (μM)IC50 (μM)
Methyl group at position 3 on isoquinolineAbolished whole-cell activity100>100
Replacement with naphthalene derivativesRetained modest enzyme activity but lost whole-cell activity--
Cyclohexyl substitutionEssential for maintaining biological activity--

These findings suggest that specific structural features are vital for maintaining the compound's biological activity against Mtb .

Anti-Tubercular Activity

A study demonstrated that this compound effectively inhibited Mtb growth by targeting IMPDH. The compound exhibited low mammalian cell toxicity while maintaining potent anti-tubercular properties, making it a promising candidate for further development .

Anti-Inflammatory Properties

Another area of research has focused on the anti-inflammatory potential of compounds related to this compound. These compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain pathways. The dual inhibition of COX-1 and COX-2 could provide therapeutic benefits in conditions such as arthritis without the gastrointestinal side effects commonly associated with traditional NSAIDs .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound have been assessed in various studies. Key findings include:

  • Bioavailability : The compound demonstrates favorable bioavailability characteristics, which are enhanced by its chemical structure .
  • Safety : Toxicity studies indicate that it has a relatively safe profile at therapeutic doses, with minimal side effects observed in preclinical models .

Properties

Molecular Formula

C10H21N3O2S

Molecular Weight

247.36 g/mol

IUPAC Name

N-cyclohexylpiperazine-1-sulfonamide

InChI

InChI=1S/C10H21N3O2S/c14-16(15,13-8-6-11-7-9-13)12-10-4-2-1-3-5-10/h10-12H,1-9H2

InChI Key

LECPEZVDBBUYLZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)N2CCNCC2

Origin of Product

United States

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